Home > Products > Screening Compounds P145900 > N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide - 1797622-57-1

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide

Catalog Number: EVT-2919703
CAS Number: 1797622-57-1
Molecular Formula: C14H23N5O2
Molecular Weight: 293.371
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate

Compound Description: Ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate is a pyrimidine derivative studied for its unique structural characteristics and supramolecular aggregation. This compound features a nonplanar pyrimidine ring adopting a boat conformation. [] In the crystal structure, molecules of ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate are linked into chains by N-H...N and N-H...O hydrogen bonds. []

Relevance: This compound shares the core pyrimidine structure with N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide. Both compounds contain a pyrimidine ring with two amino substituents, albeit with different substitution patterns. This structural similarity makes ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate a relevant related compound. []

2-[(2-amino-4,6-di-1-piperidylpyrimidin-5-yl)methylene]malononitrile

Compound Description: 2-[(2-amino-4,6-di-1-piperidylpyrimidin-5-yl)methylene]malononitrile is another pyrimidine derivative investigated for its structural features and supramolecular interactions. [] Similar to the previous compound, 2-[(2-amino-4,6-di-1-piperidylpyrimidin-5-yl)methylene]malononitrile exhibits a nonplanar pyrimidine ring with a boat conformation. [] In the crystal structure, two independent molecules of this compound are linked by N-H...N hydrogen bonds to form chains. []

Relevance: 2-[(2-amino-4,6-di-1-piperidylpyrimidin-5-yl)methylene]malononitrile is structurally related to N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide through the shared pyrimidine core structure. Although the substituents on the pyrimidine ring differ, both compounds possess a 2-amino group and two additional substituents at positions 4 and 6, highlighting their structural similarities. []

Fimasartan ([2-n-butyl-5-dimethylamino-thiocarbonyl-methyl-6-methyl-3-{[2-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-pyrimidin-4(3H)-one)

Compound Description: Fimasartan is a non-peptide angiotensin II receptor antagonist, specifically targeting the AT1 receptor subtype. [] This compound exhibits potent and long-lasting antihypertensive effects in animal models. [] Fimasartan demonstrates slow dissociation and irreversible binding to the AT1 receptor. []

Relevance: While structurally distinct from N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide, fimasartan shares the core pyrimidine structure and features a dimethylamino group as a substituent. This shared motif makes it a relevant related compound for comparison within the broader context of pyrimidine-based bioactive molecules. []

BR-A-657 (2-n-butyl-5-dimethylamino-thiocarbonyl-methyl-6-methyl-3-{[2-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-pyrimidin-4(3H)-one)

Compound Description: BR-A-657 is another non-peptide angiotensin II receptor antagonist with high potency and selectivity for the AT1 receptor subtype. [] Similar to fimasartan, BR-A-657 exhibits significant antihypertensive effects in animal models. []

Relevance: BR-A-657 exhibits significant structural similarity to fimasartan, sharing the pyrimidine core, dimethylamino substituent, and other key structural elements. The strong structural resemblance between these two compounds, coupled with their shared pharmacological target, makes BR-A-657 a relevant related compound to N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide within the context of pyrimidine-based AT1 receptor antagonists. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one is a key intermediate in the synthesis of several biologically active compounds, including the anticancer drug osimertinib. [] This compound features a dimethylamino group and an indole ring system, making it a valuable precursor for diverse chemical transformations. []

Relevance: The shared dimethylamino group present in both (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one and N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide suggests a potential structural connection and highlights the versatility of this chemical motif in drug discovery and medicinal chemistry. []

Compound Description: This compound is a potential genotoxic impurity identified in osimertinib mesylate, an antineoplastic agent. [] Its presence highlights the importance of impurity profiling and control during drug development. []

Relevance: This compound shares the dimethylaminoethyl(methyl)amino group with N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide. Although the core structures differ, the presence of this common structural element suggests a potential relationship between these compounds and emphasizes the significance of understanding the structure-activity relationships of such chemical motifs. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide

Compound Description: This compound is a major degradation product of osimertinib tablets observed during base hydrolysis stress studies. [] It is characterized and identified using advanced analytical techniques, including liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. []

Relevance: N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide possesses a striking structural similarity to N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide. They both share the dimethylaminoethyl(methyl)amino group attached to a phenyl ring, which is further substituted with a pyrimidine ring. This close structural resemblance suggests a potential connection between these compounds, highlighting the importance of investigating the stability and degradation pathways of such compounds. []

N-(2-(4-(dimethylamino)piperid-1-yl)-5-(5-fluoro-4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-ylamino)-4-methoxyphenyl)acrylamide

Compound Description: This compound is an EGFR inhibitor and its polymorphs, pharmaceutically acceptable salts, and prodrugs are investigated. [] This research focuses on developing new EGFR inhibitors for treating cancer and other related diseases. []

Relevance: Although this compound differs significantly from N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide in its overall structure, both compounds share a dimethylamino group as a key structural feature. This shared motif highlights the relevance of exploring the chemical space surrounding dimethylamino-substituted compounds for developing new bioactive molecules. []

[3H]UR-DEBa176 ((R)-4-[3-(dimethylamino)pyrrolidin-1-yl]-N-neopentylpyrimidin-2-amine bis(2,2,2-trifluoroacetate))

Compound Description: [3H]UR-DEBa176 is a radioligand designed for binding studies at human, mouse, and rat histamine H4 receptors (H4R). [] This compound displays comparable potencies across all three species, making it a valuable tool for translational research in H4R pharmacology. []

Relevance: While structurally distinct from N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide, [3H]UR-DEBa176 shares the dimethylamino group as a substituent. This common feature highlights the utility of dimethylamino-substituted compounds in diverse pharmacological contexts, ranging from histamine receptor ligands to potential anti-cancer agents. []

N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide

Compound Description: This compound and its various crystalline forms and pharmaceutical compositions are the subject of patent applications, suggesting its potential therapeutic value. [] The specific details regarding its biological activity are not provided in the abstract, but its inclusion in patent literature indicates potential pharmaceutical applications. []

Relevance: While the overall structure differs from N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide, both compounds share the dimethylaminoethyl group as a common structural element. This shared motif further emphasizes the versatility of dimethylamino-substituted compounds in drug discovery efforts across various therapeutic areas. []

Properties

CAS Number

1797622-57-1

Product Name

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide

IUPAC Name

N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]butanamide

Molecular Formula

C14H23N5O2

Molecular Weight

293.371

InChI

InChI=1S/C14H23N5O2/c1-4-5-12(20)16-11-10-15-14(17-13(11)18(2)3)19-6-8-21-9-7-19/h10H,4-9H2,1-3H3,(H,16,20)

InChI Key

HEULRPAVLBTBLO-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CN=C(N=C1N(C)C)N2CCOCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.